Ethyl 2-(5-fluoropyrimidin-2-yl)acetate
Overview
Description
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a fluorine atom at the 5-position of the pyrimidine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Typically, the reaction is carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas (H2).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of 5-fluoropyrimidine-2-carboxylic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-fluoropyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-fluoropyridin-2-yl)acetate
- 2-Chloro-5-fluoropyrimidine
- 5-Fluoro-2-cyanopyrimidine
Uniqueness
Ethyl 2-(5-fluoropyrimidin-2-yl)acetate is unique due to the presence of both an ethyl ester group and a fluorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-(5-fluoropyrimidin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNNWKGWHULBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743842 | |
Record name | Ethyl (5-fluoropyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-66-2 | |
Record name | Ethyl (5-fluoropyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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